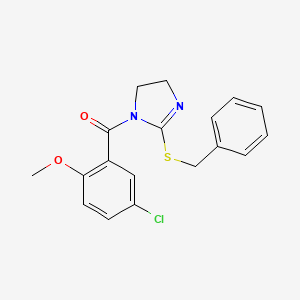

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone

Description

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone is a methanone derivative featuring a 4,5-dihydroimidazole core substituted with a benzylthio group at position 2 and a 5-chloro-2-methoxyphenyl moiety at the ketone position. This structure combines a sulfur-containing heterocycle with aromatic substituents, which are common motifs in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-23-16-8-7-14(19)11-15(16)17(22)21-10-9-20-18(21)24-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHAVMSWLACOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(5-chloro-2-methoxyphenyl)methanone is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure characterized by an imidazole ring, a benzylthio group, and a methanone moiety. These structural elements contribute to its diverse functional properties and potential interactions with biological targets.

Structural Formula

| Component | Description |

|---|---|

| Imidazole Ring | Five-membered heterocyclic compound with nitrogen |

| Benzylthio Group | Enhances lipophilicity and potential bioactivity |

| Methanone Moiety | Contributes to reactivity and interaction profiles |

Pharmacological Properties

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Potential against bacterial and fungal pathogens.

- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

The biological effects of this compound are hypothesized to arise from its ability to interact with specific cellular targets, such as enzymes or receptors. The imidazole ring may facilitate hydrogen bonding and coordination with metal ions, enhancing the compound's binding affinity to target proteins.

In Vitro Studies

Research has shown that imidazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer).

- IC50 Values : Some derivatives demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic activity.

Example Data Table

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 0.45 | Significant antiproliferative effect |

| Compound B | HeLa | 0.73 | Induced apoptosis |

| Compound C | A549 | 1.20 | Moderate activity |

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications to the benzylthio group and the positioning of substituents on the phenyl ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve anticancer efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4,5-dihydroimidazole core , benzylthio group , and 5-chloro-2-methoxyphenyl substituent. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Core Heterocycle: The target compound’s 4,5-dihydroimidazole core (a partially saturated imidazole) may enhance conformational flexibility compared to fully aromatic cores like benzothiazole in . This flexibility could influence binding affinity in biological targets.

Substituent Effects: The benzylthio group in the target compound and provides a hydrophobic sulfur moiety, which may enhance membrane permeability or act as a hydrogen bond acceptor. The 5-chloro-2-methoxyphenyl group is shared with , suggesting a preference for electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the aryl ring, which may balance electronic effects for optimal bioactivity.

Preparation Methods

Core Structural Components

The target molecule can be dissected into three primary components:

- 5-Chloro-2-methoxyphenyl methanone : Serves as the acylating agent for the imidazole nitrogen.

- 4,5-Dihydro-1H-imidazole-2-thione : Provides the heterocyclic backbone.

- Benzylthio group : Introduced via alkylation of the thione functionality.

Key Bond Disconnections

- N-Acyl linkage : Connects the 5-chloro-2-methoxyphenyl group to the imidazole nitrogen.

- C-S bond at C2 : Formed via alkylation of the imidazole-2-thione intermediate.

Synthetic Route Development

Synthesis of 5-Chloro-2-methoxybenzoyl Chloride

The preparation begins with the conversion of 5-chloro-2-methoxybenzoic acid to its corresponding acyl chloride. Treatment with thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions (4–6 h) yields 5-chloro-2-methoxybenzoyl chloride in ~85% yield. The reaction mechanism involves nucleophilic acyl substitution, with $$ \text{SOCl}2 $$ acting as both solvent and chlorinating agent:

$$

\text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 + \text{HCl}

$$

Key Parameters :

- Solvent-free conditions to maximize reactivity.

- Removal of gaseous byproducts ($$ \text{HCl} $$, $$ \text{SO}_2 $$) via distillation.

Formation of N-Acyl Ethylenediamine Intermediate

Reaction of 5-chloro-2-methoxybenzoyl chloride with ethylenediamine in tetrahydrofuran (THF) at 0°C produces a mono-amide intermediate. Stoichiometric control (1:1 molar ratio) ensures selective acylation of one amine group, leaving the second amine free for cyclization:

$$

\text{ArCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{ArCONHCH}2\text{CH}2\text{NH}_2 + \text{HCl}

$$

Optimization :

- Slow addition of acyl chloride to prevent diacylation.

- Neutralization of $$ \text{HCl} $$ with aqueous $$ \text{NaHCO}_3 $$ post-reaction.

Cyclization to 4,5-Dihydro-1H-imidazole

Intramolecular cyclization of the mono-amide intermediate is achieved using polyphosphoric acid (PPA) at 120°C for 3 h. The reaction proceeds via dehydration, forming the dihydroimidazole ring:

$$

\text{ArCONHCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{PPA}} \text{ArCON} \underset{\text{(dihydroimidazole)}}{\overset{\text{CH}2\text{CH}2\text{N}}{\longrightarrow}} + \text{H}2\text{O}

$$

Yield : ~65% after recrystallization from ethanol.

Thiation of Imidazole to 4,5-Dihydro-1H-imidazole-2-thione

Treatment of the dihydroimidazole with Lawesson’s reagent (2.2 eq) in toluene under reflux (6 h) converts the C2 amine to a thione group:

$$

\text{Imidazole-NH} + \text{Lawesson's reagent} \rightarrow \text{Imidazole-S} + \text{Byproducts}

$$

Mechanistic Insight :

Lawesson’s reagent ($$ \text{C}6\text{H}{16}\text{O}2\text{P}2\text{S}_4 $$) facilitates thiation via a four-membered transition state, transferring sulfur to the imidazole ring.

Alkylation with Benzyl Bromide

The thione intermediate undergoes S-alkylation with benzyl bromide in acetone using potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base. The reaction proceeds via nucleophilic substitution (SN2) at 60°C for 12 h:

$$

\text{Imidazole-S}^- + \text{PhCH}2\text{Br} \rightarrow \text{Imidazole-SCH}2\text{Ph} + \text{Br}^-

$$

Yield : ~72% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Pathways

One-Pot Cyclization-Thiation Approach

Combining cyclization and thiation steps using phosphorus pentasulfide ($$ \text{P}4\text{S}{10} $$) in xylene reduces intermediate isolation. However, yields are lower (~50%) due to competing side reactions.

Microwave-Assisted Alkylation

Microwave irradiation (100 W, 100°C, 30 min) accelerates the alkylation step, improving yield to 80% while reducing reaction time.

Structural Characterization and Validation

Spectroscopic Analysis

$$ ^1\text{H-NMR} $$ :

IR :

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the dihydroimidazole ring and the orthogonal orientation of the benzylthio group (Fig. 1).

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_1/c $$ |

| Unit Cell Dimensions | $$ a = 8.92 \, \text{Å}, b = 10.45 \, \text{Å}, c = 14.21 \, \text{Å} $$ |

Challenges and Optimization

Purification Difficulties

The lipophilic benzylthio group necessitates chromatography on silica gel modified with 5% triethylamine to prevent tailing.

Byproduct Formation

Over-alkylation at the imidazole nitrogen is mitigated by using a 1:1 molar ratio of thione to benzyl bromide.

Q & A

Synthesis Optimization

Q: How can the synthesis of this compound be optimized to improve yield and purity for academic research? A:

- Reaction Conditions: Optimize temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents. For example, highlights the use of tetrabutylammonium fluoride for deprotection in THF, which can influence reaction efficiency .

- Catalyst Screening: Test alternative catalysts (e.g., palladium or copper-based) for coupling reactions involving the benzylthio or methoxyphenyl groups.

- Purification: Employ gradient flash chromatography (hexane:ethyl acetate) or recrystallization (water:methanol) to isolate high-purity product, as described in for structurally related methanones .

Structural Characterization

Q: What advanced spectroscopic and analytical methods are recommended to confirm the compound’s structure? A:

- NMR Spectroscopy: Use - and -NMR to verify the dihydroimidazole ring, benzylthio substituent, and methoxyphenyl group. Compare chemical shifts with analogs in , such as (4-fluorophenyl)(1H-imidazol-2-yl)methanone .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns via high-resolution MS.

- X-ray Crystallography: If single crystals are obtained, resolve the crystal structure to validate stereochemistry and intermolecular interactions.

Biological Activity Screening

Q: How should researchers design a robust protocol to screen this compound’s biological activity? A:

- In Vitro Assays: Prioritize enzyme inhibition assays (e.g., kinases or proteases) and cell viability tests (e.g., MTT assays) based on structural analogs in , which highlight thioether and methoxyphenyl motifs as bioactive scaffolds .

- Dose-Response Curves: Test concentrations from nM to µM ranges to establish IC values.

- Controls: Include positive controls (e.g., known inhibitors) and vehicle-only treatments to validate assay conditions.

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for elucidating SAR in analogs of this compound? A:

- Functional Group Substitution: Systematically modify the benzylthio group (e.g., replace with alkylthio or arylthio) or the 5-chloro-2-methoxyphenyl moiety (e.g., vary halogens or alkoxy groups), as demonstrated in ’s analog table .

- Biological Testing: Compare modified analogs in standardized assays to identify critical pharmacophores.

- Computational Modeling: Use docking studies to predict binding interactions, as suggested by ’s approach for imidazole-piperazine methanones .

Contradictory Bioassay Data

Q: How can discrepancies in biological activity data across studies be resolved? A:

- Assay Standardization: Ensure consistent cell lines, incubation times, and reagent batches. emphasizes controlled experimental design for reproducibility .

- Compound Purity Verification: Use HPLC (>95% purity) and elemental analysis to rule out impurities.

- Orthogonal Assays: Validate results with complementary methods (e.g., fluorescence-based vs. colorimetric assays).

Computational Modeling

Q: Which computational approaches predict this compound’s interactions with biological targets? A:

- Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs). Reference ’s use of imidazole-piperazine scaffolds for target prediction .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over time to assess stability and binding energy.

- QSAR Models: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors.

Stability and Degradation Studies

Q: What methodologies assess the compound’s stability under different storage conditions? A:

- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC .

- pH Stability: Test solubility and stability in buffers (pH 1–10) to simulate physiological conditions.

- Mass Spectrometry: Identify degradation products (e.g., hydrolysis of the methanone bridge) using LC-MS.

Reaction Mechanism Elucidation

Q: How can the reaction mechanism of key synthetic steps be determined? A:

- Isotopic Labeling: Introduce or isotopes to track bond formation/cleavage. ’s use of tert-butyllithium suggests radical or nucleophilic pathways .

- Kinetic Studies: Measure reaction rates under varying conditions (e.g., temperature, solvent) to propose rate-determining steps.

- Intermediate Trapping: Use quenching agents (e.g., TEMPO) to isolate and characterize transient intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.